molecular formula C10H8NNaO3S B1407578 Sodium 6-ethoxy-1,3-benzothiazole-2-carboxylate CAS No. 1785761-75-2

Sodium 6-ethoxy-1,3-benzothiazole-2-carboxylate

Cat. No.: B1407578
CAS No.: 1785761-75-2
M. Wt: 245.23 g/mol
InChI Key: LDPSPFFCUURJHB-UHFFFAOYSA-M
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Description

Sodium 6-ethoxy-1,3-benzothiazole-2-carboxylate (CAS 1785761-75-2) is a salt derivative of a strategically functionalized benzothiazole carboxylic acid. The benzothiazole core is a privileged scaffold in medicinal chemistry, known for its versatile biological activities and presence in various therapeutic agents and investigational compounds . This compound is primarily valued as a key synthetic intermediate or building block for the preparation of more complex molecules, particularly through reactions involving its carboxylate group . In research and development, this compound finds specific application in synthetic methodologies. For instance, it serves as a critical precursor in the synthesis of sulfonylureas via an in situ Curtius rearrangement, a method useful for creating libraries of compounds for biological screening in medicinal chemistry programs . The 6-ethoxy substitution on the benzothiazole ring is a significant structural feature, as alkoxy groups at this position can influence the molecule's electronic properties, binding affinity, and overall bioactivity by contributing to hydrophobic interactions and potentially serving as a hydrogen bond acceptor within target binding sites . The product is offered for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

sodium;6-ethoxy-1,3-benzothiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3S.Na/c1-2-14-6-3-4-7-8(5-6)15-9(11-7)10(12)13;/h3-5H,2H2,1H3,(H,12,13);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDPSPFFCUURJHB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8NNaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Initial Functionalization

  • The synthesis often begins with 2-amino-6-ethoxybenzothiazole or a closely related precursor. This compound can be derived via substitution reactions on 2-aminobenzothiazole or through ring closure reactions involving cysteine derivatives and quinones.

  • The ethoxy group at position 6 is introduced either by direct alkylation of a 6-hydroxy precursor or by starting with 6-ethoxy-substituted intermediates.

Formation of the Benzothiazole Ring

  • A common approach involves the Michael addition of cysteine esters to quinones, followed by oxidation and ring contraction to form the benzothiazole core with the desired substituents.

  • For example, the reaction of 1,4-benzoquinone with cysteine ethyl ester hydrochloride produces hydroquinone intermediates, which upon oxidation with potassium ferricyanide and acid-mediated ring contraction yield 6-hydroxybenzothiazole-2-carboxylate esters. These esters can be further alkylated to introduce the ethoxy group at the 6-position.

Alkylation to Introduce the Ethoxy Group

  • Alkylation of 6-hydroxybenzothiazole-2-carboxylate esters with ethyl halides (e.g., ethyl bromide or ethyl iodide) in the presence of bases such as potassium carbonate and catalytic potassium iodide leads to the formation of 6-ethoxy derivatives.

  • This step is typically performed under reflux conditions in polar aprotic solvents to enhance reaction efficiency.

Hydrolysis and Formation of Sodium Salt

  • The ester group at the 2-position is hydrolyzed under basic conditions (e.g., sodium hydroxide in aqueous or alcoholic medium) to yield the corresponding carboxylic acid.

  • Neutralization with sodium hydroxide converts the acid to the sodium salt, Sodium 6-ethoxy-1,3-benzothiazole-2-carboxylate .

Detailed Reaction Conditions and Parameters

Step Reagents/Conditions Temperature Time Yield/Notes
Michael addition 1,4-Benzoquinone + cysteine ethyl ester hydrochloride Room temp to reflux Several hours Formation of hydroquinone intermediate
Oxidation and ring contraction Potassium ferricyanide, acidic medium Acidic, reflux Few hours Benzothiazole ring formation
Alkylation (ethoxy introduction) Ethyl halide, K2CO3, KI catalyst, polar aprotic solvent Reflux (~80-100°C) 6-12 hours Formation of 6-ethoxybenzothiazole ester
Hydrolysis and salt formation NaOH aqueous/alcoholic solution 60-90°C 2-6 hours Hydrolysis to acid and conversion to sodium salt

Alternative Synthetic Routes and Insights

  • Ring Opening and Cyclization : Some methods start from 2-aminobenzothiazole derivatives treated with sodium hydroxide in anhydrous alcohol solvents (e.g., ethylene glycol monoethyl ether) at elevated temperatures (120-160 °C) to open and reclose rings, facilitating substitution and formation of hydroxy or ethoxy groups at the 6-position. Subsequent acid treatment cyclizes intermediates to the hydroxybenzothiazole, which can be alkylated to the ethoxy derivative.

  • Diazotization and Substitution : Another approach involves diazotization of 2-amino-6-methoxybenzothiazole, followed by halogenation (e.g., bromination), cyanide substitution, and hydrolysis steps to introduce carboxylate groups. Although this route is more common for hydroxy derivatives, it can be adapted to ethoxy analogs by modifying the alkoxy substituent.

  • Use of Alkali Metal Hydroxides : Sodium hydroxide is preferred for hydrolysis and salt formation due to its efficiency and availability. Potassium or barium hydroxides can also be used with comparable yields.

Research Findings and Yield Data

  • High yields (above 90%) of 2-hydroxybenzothiazole derivatives have been reported when using sodium hydroxide in anhydrous alcohol solvents with controlled water content (<2.5% by weight), ensuring minimal side reactions.

  • Alkylation reactions to form ethoxy derivatives typically achieve yields of 70-85%, depending on reaction time and solvent choice.

  • Hydrolysis and salt formation steps are efficient, with near-quantitative conversion to sodium salts under optimized conditions.

Summary Table of Preparation Methods

Preparation Step Key Reagents/Conditions Temperature Range Reaction Time Yield Range (%) Remarks
Benzothiazole ring formation Cysteine ester + quinone + oxidation + acid RT to reflux Several hours 80-95 Michael addition and ring contraction
Alkylation to introduce ethoxy group Ethyl halide + K2CO3 + KI catalyst 80-100 °C 6-12 hours 70-85 Reflux in polar aprotic solvents
Hydrolysis to acid NaOH aqueous/alcoholic solution 60-90 °C 2-6 hours 90-98 Followed by neutralization to sodium salt
Salt formation Neutralization with NaOH Ambient to 90 °C 1-3 hours Quantitative Produces sodium 6-ethoxybenzothiazole-2-carboxylate

Chemical Reactions Analysis

Types of Reactions

Sodium 6-ethoxy-1,3-benzothiazole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Sodium 6-ethoxy-1,3-benzothiazole-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 6-ethoxy-1,3-benzothiazole-2-carboxylate involves its interaction with various molecular targets. In biological systems, it may inhibit the growth of microorganisms by interfering with their metabolic pathways. The compound’s structure allows it to bind to specific enzymes or receptors, disrupting their normal function and leading to antimicrobial effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares sodium 6-ethoxy-1,3-benzothiazole-2-carboxylate with structurally related benzothiazole derivatives, focusing on substituent effects, physicochemical properties, and applications.

Structural Analogues and Substituent Effects

Compound Name Substituents (Position) Key Differences/Properties References
Sodium 6-methoxy-1,3-benzothiazole-2-carboxylate Methoxy (6), Sodium carboxylate (2) Smaller methoxy group may reduce steric hindrance and alter metabolic stability compared to ethoxy.
6-Ethoxy-1,3-benzothiazole-2-carboxylic acid Ethoxy (6), Carboxylic acid (2) Lacks sodium counterion; lower solubility in aqueous media but higher lipophilicity.
Sodium 6-bromo-1,3-benzothiazole-2-carboxylate Bromo (6), Sodium carboxylate (2) Bromine introduces electronegativity, enhancing reactivity for cross-coupling reactions (e.g., Suzuki-Miyaura).
Ethyl 2-amino-1,3-benzothiazole-6-carboxylate Amino (2), Ethoxycarbonyl (6) Amino group increases hydrogen-bonding potential, potentially improving target binding in drug design.
Ethyl 2-methyl-1,3-benzothiazole-6-carboxylate Methyl (2), Ethoxycarbonyl (6) Methyl group adds steric bulk, potentially reducing enzymatic degradation.

Physicochemical Properties

  • Solubility: The sodium carboxylate group in the target compound confers high water solubility, whereas ester derivatives (e.g., ethyl 2-amino-1,3-benzothiazole-6-carboxylate) exhibit higher lipid solubility .
  • Stability : Sodium salts are generally more stable against hydrolysis than ester derivatives. The ethoxy group’s larger size compared to methoxy may slow oxidative metabolism .
  • Reactivity: Bromo-substituted analogues (e.g., sodium 6-bromo-1,3-benzothiazole-2-carboxylate) are valuable intermediates in palladium-catalyzed reactions, whereas amino or methyl substituents modulate electronic effects for targeted bioactivity .

Research Findings

  • Substituent Position : Evidence from benzothiadiazole derivatives (e.g., 6-ethoxy-7-nitro-1,2,3-benzothiadiazole) indicates that substituent position critically affects bioactivity. A nitro group at position 7 reduces synergistic activity by 20-fold compared to position 6 . This underscores the importance of substituent placement in benzothiazole design.
  • Synthetic Routes : The target compound’s synthesis likely parallels methods for ethyl 2-methyl-1,3-benzothiazole-6-carboxylate, involving carboxylation and salt formation steps .

Biological Activity

Sodium 6-ethoxy-1,3-benzothiazole-2-carboxylate is a compound belonging to the benzothiazole family, recognized for its diverse biological activities and potential applications in medicinal chemistry. This article provides a detailed overview of its biological activity, including antimicrobial properties, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C10H8NNaO3S
  • Structural Features :
    • Ethoxy group at the 6th position
    • Carboxylate group at the 2nd position

This unique substitution pattern enhances its solubility and reactivity, making it a valuable candidate for various biological applications.

Antimicrobial Activity

This compound has been investigated for its antimicrobial and antifungal properties. Research indicates that it exhibits significant inhibitory effects against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 μg/mL
Enterococcus faecalis8 μg/mL
Escherichia coliModerate effects
Pseudomonas aeruginosaModerate effects

The compound's mechanism of action likely involves interference with microbial metabolic pathways, potentially disrupting cell wall synthesis or inhibiting essential enzymes necessary for bacterial growth .

The biological activity of this compound can be attributed to its interaction with specific molecular targets. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism.
  • Biofilm Disruption : It has shown potential in preventing biofilm formation in bacterial cultures, which is crucial for treating persistent infections .

Case Studies and Research Findings

  • Antibacterial Efficacy :
    A study evaluated the antibacterial properties of this compound against multiple strains. The findings indicated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, with MIC values suggesting strong antibacterial potential against resistant strains like MRSA .
  • Comparative Analysis :
    In comparison with other benzothiazole derivatives, this compound demonstrated superior solubility and reactivity due to its unique functional groups. This compound was assessed alongside derivatives such as 6-methoxy-1,3-benzothiazole-2-carboxylate, which also exhibited antimicrobial properties but with lesser efficacy in certain cases .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

Activity TypeDescription
AntimicrobialEffective against various bacterial strains; inhibits growth and biofilm formation
AntifungalPotential antifungal properties; further studies needed to establish efficacy
Drug DevelopmentInvestigated as a lead compound for developing new antibiotics and antifungal agents

Q & A

(Basic) What are the established synthetic routes for Sodium 6-ethoxy-1,3-benzothiazole-2-carboxylate, and how is its purity validated?

The synthesis typically involves reacting 6-ethoxy-1,3-benzothiazole-2-carboxylic acid with sodium hydroxide in an aqueous medium, followed by crystallization for isolation . For analogous sodium carboxylates (e.g., bromo-substituted derivatives), reaction conditions like pH (~10–12) and temperature (60–80°C) are critical for yield optimization . Purity validation employs:

  • HPLC : To quantify residual reactants and byproducts.
  • NMR spectroscopy : To confirm structural integrity (e.g., ethoxy group presence at C6 via δ~1.4 ppm triplet for CH3 and δ~4.1 ppm quartet for OCH2).
  • Elemental analysis : To verify sodium content (±0.5% theoretical).

(Advanced) How does the ethoxy substituent influence regioselective reactivity in nucleophilic substitution reactions?

The ethoxy group at C6 acts as an electron-donating group, directing electrophilic attacks to the C4/C5 positions of the benzothiazole ring. For example, bromination under acidic conditions may yield 4-bromo derivatives, while nitration targets C5 . Computational studies (DFT) can predict reactivity by analyzing frontier molecular orbitals (FMOs) and charge distribution. Experimental validation via kinetic monitoring (e.g., LC-MS) is recommended to resolve competing pathways.

(Basic) What analytical techniques are used to characterize crystal structures of sodium benzothiazole carboxylates?

  • Single-crystal X-ray diffraction (SCXRD) : SHELXL (SHELX suite) refines structures, leveraging high-resolution data (R-factor < 5%) to resolve sodium coordination and hydrogen-bonding networks .
  • Powder XRD : Confirms phase purity by matching experimental patterns with simulated data (e.g., Mercury software).
  • Thermogravimetric analysis (TGA) : Assesses thermal stability and hydration states.

(Advanced) How do structural modifications (e.g., ethoxy vs. bromo/methoxy) alter biological activity in benzothiazole derivatives?

  • Antimicrobial activity : Bromo-substituted derivatives (e.g., Sodium 6-bromo-1,3-benzothiazole-2-carboxylate) show MIC values of 30–50 µg/mL against S. aureus , while methoxy analogues exhibit reduced potency due to lower electrophilicity. Ethoxy groups may enhance membrane permeability via lipophilicity (logP ~1.8 vs. ~1.2 for methoxy).
  • Anticancer activity : Ethoxy derivatives could disrupt topoisomerase II activity, as seen in structurally similar imidazothiazoles . Comparative SAR studies using MTT assays on cancer cell lines (e.g., MCF-7) are advised.

(Advanced) What methodological challenges arise in studying aqueous stability and solubility of this compound?

  • pH-dependent hydrolysis : The ethoxy group may undergo cleavage under strongly acidic (pH < 2) or basic (pH > 12) conditions. Stability assays (HPLC monitoring at 25°C, 37°C) are critical for buffer selection.
  • Solubility optimization : Sodium salts enhance water solubility (>50 mg/mL), but aggregation in high-ionic-strength solutions (e.g., PBS) may occur. Dynamic light scattering (DLS) can detect nanoparticle formation.

(Advanced) How can computational modeling predict interaction mechanisms with biological targets?

  • Molecular docking (AutoDock Vina) : Screens binding affinity to enzymes (e.g., E. coli dihydrofolate reductase). The carboxylate group may form salt bridges with Arg residues .
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories. Key metrics include RMSD (<2.0 Å) and binding free energy (MM-PBSA).

(Basic) What safety protocols are recommended for handling this compound?

  • PPE : Nitrile gloves, lab coat, and goggles to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles.
  • Waste disposal : Neutralize aqueous waste with dilute HCl before transferring to hazardous waste containers .

(Advanced) How can contradictory bioactivity data between similar derivatives be resolved?

  • Dose-response profiling : Compare IC50 values across multiple cell lines to rule out cell-type specificity.
  • Metabolite analysis (LC-MS/MS) : Identify active metabolites (e.g., hydrolyzed carboxylate) that may contribute to observed effects.
  • Target engagement assays : Use SPR or ITC to measure direct binding to purported targets (e.g., kinases) .

(Advanced) What strategies optimize yield in large-scale synthesis while minimizing byproducts?

  • Flow chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions (e.g., ethoxy cleavage).
  • DoE (Design of Experiments) : Screen variables (pH, temp, stoichiometry) via response surface methodology (RSM). For example, a 2^3 factorial design can identify interactions between NaOH concentration and reaction time .

(Advanced) How do hydrogen-bonding networks in the crystal lattice affect physicochemical properties?

  • Sodium coordination : The sodium ion typically forms a hexacoordinate geometry with carboxylate O atoms and water molecules, influencing solubility and melting point.
  • Graph-set analysis (Etter’s rules) : Classifies H-bond motifs (e.g., R2²(8) rings) to predict packing efficiency and stability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 6-ethoxy-1,3-benzothiazole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Sodium 6-ethoxy-1,3-benzothiazole-2-carboxylate

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